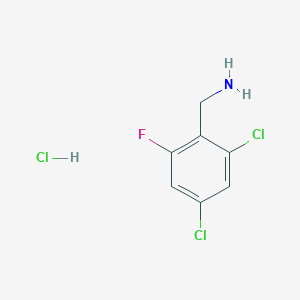
(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride
描述
(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H7Cl3FN and its molecular weight is 230.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of dichlorine and fluorine substituents on a phenyl ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
- Cell Membrane Interaction : It disrupts cell membranes through hydrophobic interactions, leading to altered cellular permeability and potential cytotoxic effects .
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 20 µM .
| Microorganism | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | < 2 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
Cytotoxicity
The compound has shown varying levels of cytotoxicity across different cell lines. For example, it demonstrated an IC50 value of approximately 40 µM against HepG2 liver cancer cells, indicating moderate cytotoxicity .
Case Studies
- Antiviral Activity : In a study examining antiviral agents, this compound was found to inhibit the replication of respiratory syncytial virus (RSV) in vitro when used in combination with other agents.
- Cancer Research : A recent study highlighted its potential in breast cancer treatment by suppressing growth in MDA-MB-231 cells. The compound reduced cellular respiration and glycolytic capacity in a dose-dependent manner .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and metabolism by the liver. Its stability is influenced by storage conditions; optimal storage at 2-8°C is recommended to maintain efficacy.
科学研究应用
Antimicrobial Properties
Several studies have demonstrated the antimicrobial activity of compounds related to (2,4-Dichloro-6-fluorophenyl)methanamine hydrochloride. For instance, a derivative exhibited significant antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 5 μM. The structure-activity relationship (SAR) indicated that the chlorine substituent plays a crucial role in enhancing antibacterial properties .
Anticancer Activity
Research into the anticancer potential of this compound has shown promising results. In vitro studies revealed that derivatives of this compound displayed low cytotoxicity against various cancer cell lines, including leukemia and melanoma . A specific derivative demonstrated selective inhibition of cancer cell proliferation, indicating its potential as a lead compound for further development.
ACK1 Inhibition
This compound has also been investigated for its role as an ACK1 inhibitor. ACK1 is involved in various signaling pathways related to cancer progression. Compounds containing chlorinated aromatic groups have shown enhanced inhibitory activity against ACK1, suggesting that this compound could serve as a scaffold for developing novel ACK1 inhibitors .
Case Study 1: Antimicrobial Efficacy
A study conducted by Karthikeyan et al. synthesized several chlorinated compounds and evaluated their antimicrobial efficacy. Among these, one compound derived from this compound showed a zone of inhibition of 22 mm against Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer effects of derivatives based on this compound. The study found that certain derivatives inhibited cell growth in multiple cancer cell lines with varying degrees of effectiveness. This research underscores the importance of structural modifications in enhancing anticancer activity .
属性
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAHMZVBBIBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















